6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-11(2)24-18-15(10-21-24)14(9-16(22-18)13-6-7-13)19(25)23-17-12(3)5-4-8-20-17/h4-5,8-11,13H,6-7H2,1-3H3,(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMAIDGYXUXDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and methylpyridinyl groups. Common reagents used in these reactions include cyclopropyl bromide, 3-methylpyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety at position 4 is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Heating with concentrated HCl or H₂SO₄ could cleave the amide bond, yielding 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and 3-methylpyridin-2-amine .
-
Basic Hydrolysis : Reaction with NaOH or KOH under reflux may produce the corresponding carboxylate salt.
Electrophilic Aromatic Substitution (EAS)
The pyridine and pyrazole rings exhibit distinct reactivity in EAS due to differing electronic environments:
-
Pyridine Ring : Electron-deficient; reacts sluggishly. Nitration or sulfonation would require harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 200°C) .
-
Pyrazole Ring : Electron-rich; directs electrophiles to positions 5 and 7. Halogenation (e.g., Cl₂/FeCl₃) or nitration could occur at these sites .
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Pyrazole C5 | 5-Nitro derivative |
| Bromination | Br₂/FeBr₃, CHCl₃, 50°C | Pyrazole C7 | 7-Bromo derivative |
Cross-Coupling Reactions
-
Halogenation : Bromination at pyrazole C7 using NBS or Br₂.
-
Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids to introduce aryl groups .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 7-Bromo intermediate |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, arylboronic acid, 100°C | 7-Aryl derivative |
Cyclopropyl Ring Modifications
The cyclopropyl group at position 6 is generally stable but can undergo ring-opening under strong acids or transition-metal catalysis:
-
Acid-Catalyzed Ring-Opening : Reaction with HBr or HI generates a bromo- or iodoalkane derivative .
-
Transition-Metal Insertion : Rh-catalyzed C–H activation to form bicyclic intermediates .
| Reaction | Conditions | Product |
|---|---|---|
| HBr, AcOH, 60°C | 6-(2-Bromopropyl) derivative | Ring-opening via electrophilic attack |
| [RhCl(COD)]₂, CO, 120°C | Fused bicyclic compound | Catalytic C–H functionalization |
Metabolic Transformations
In biological systems, the compound may undergo:
-
Oxidation : CYP450-mediated hydroxylation of the isopropyl or cyclopropyl groups .
-
Glucuronidation : Conjugation of the carboxamide with glucuronic acid for excretion.
| Enzyme | Reaction | Metabolite |
|---|---|---|
| CYP3A4 | Hydroxylation at isopropyl | 1-(2-Hydroxypropyl) derivative |
| UGT1A1 | Glucuronidation of amide | O-Glucuronide conjugate |
Coordination Chemistry
The pyridine and pyrazole nitrogens can act as ligands for metal ions, forming complexes with applications in catalysis or materials science:
-
Cu(II) Complexes : Exhibit antimicrobial activity.
| Metal | Conditions | Application |
|---|---|---|
| PdCl₂ | DMF, 120°C | Suzuki-Miyaura catalysis |
| Cu(OAc)₂ | MeOH, 25°C | Antimicrobial agents |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .
2. Neuropharmacology
This compound has been investigated for its neuropharmacological effects, particularly as a modulator of GABA receptors. Its structural characteristics allow it to selectively interact with GABA(A) receptors, potentially leading to anxiolytic effects. The selectivity for alpha subunits of GABA(A) receptors suggests a promising avenue for treating anxiety disorders .
3. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research on similar pyrazolo compounds has shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The synthesis typically involves multi-step processes that incorporate cyclopropyl and pyridine moieties, which are essential for its biological activity. Variations in substituents on the pyrazolo ring can significantly affect its potency and selectivity against various biological targets.
| Structural Features | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to target receptors |
| 3-Methylpyridine | Improves solubility and bioavailability |
| Propan-2-yl Substituent | Influences metabolic stability |
Case Studies
Case Study 1: Anticancer Screening
In a recent study, a series of pyrazolo[3,4-b]pyridine derivatives were screened for their anticancer activity against various cancer cell lines. The results indicated that modifications similar to those found in this compound led to enhanced cytotoxicity against breast and colon cancer cells, highlighting the potential of this compound in cancer therapy .
Case Study 2: Neuropharmacological Evaluation
Another study evaluated the effects of this compound on anxiety-like behaviors in rodent models. Administration of the compound resulted in a significant reduction in anxiety-related behaviors compared to controls, suggesting its potential as an anxiolytic agent through modulation of GABAergic transmission .
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key signaling pathways related to cell growth and inflammation.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- The target compound ’s 3-methylpyridin-2-yl group offers a balance of hydrophilicity and target affinity compared to the 3,5-dimethoxyphenyl group in , which may increase solubility but reduce membrane permeability.
- The carboxylic acid derivative lacks the carboxamide, reducing hydrogen-bonding capacity but increasing acidity, which could alter pharmacokinetics.
Key Differences :
- The target compound ’s cyclopropyl group may enhance metabolic stability compared to phenyl or furyl substituents in , which are more susceptible to oxidative metabolism.
- Compounds with thiazole or piperidine moieties (e.g., ) exhibit broader pharmacokinetic profiles due to improved solubility and tissue penetration.
Solubility :
Biological Activity
6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include cyclization reactions involving cyclopropylamine and 3-methylpyridine under controlled conditions. The process aims to yield high purity and yield, often requiring purification techniques such as crystallization .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of hematologic tumor cell lines such as HEL, K-562, and HL-60, as well as breast cancer cell lines like MCF-7 and MDA-MB-231. The structure–activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence cytotoxicity .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| SKBR3 | 1.30 ± 0.28 | 4-NO2 derivative |
| MCF-7 | 3.25 ± 1.91 | 4-NO2 derivative |
| BT549 | ~3.00 | Various derivatives evaluated |
The biological mechanisms by which these compounds exert their effects involve inhibition of key cellular pathways associated with cancer proliferation. For example, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . Specifically, compounds exhibiting IC50 values as low as 0.36 µM against CDK2 indicate a strong potential for therapeutic applications in cancer treatment.
Selectivity and Safety
In cytotoxicity assays using non-malignant Vero cells, several derivatives demonstrated significantly lower toxicity compared to their effects on cancer cell lines, suggesting a favorable selectivity profile for therapeutic use . This selectivity is critical for minimizing side effects during treatment.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives on human tumor cell lines. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
- In Vivo Potential : Although primarily in vitro data exist, the promising results warrant further exploration in animal models to assess the efficacy and safety profiles of these compounds.
Q & A
Q. Critical Parameters :
- Catalyst selection (e.g., copper(I) bromide for Ullmann-type couplings) .
- Solvent optimization to enhance reaction efficiency and minimize side products.
Advanced: How can structural modifications influence the compound’s pharmacokinetic properties?
Answer:
Modifications to the pyrazolo[3,4-b]pyridine core or substituents (e.g., cyclopropyl, isopropyl) can alter solubility, metabolic stability, and target affinity:
- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation in cytochrome P450 assays .
- 3-Methylpyridin-2-yl moiety : Improves solubility via hydrogen bonding with aqueous media but may increase plasma protein binding .
- Isopropyl substitution : Increases lipophilicity, potentially affecting blood-brain barrier penetration .
Q. Methodological Recommendations :
- Use logP calculations (e.g., via HPLC retention times) and in vitro metabolic assays (e.g., liver microsomes) to evaluate modifications .
Basic: What spectroscopic techniques validate the compound’s structure and purity?
Answer:
- 1H/13C NMR : Confirms substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; pyridinyl signals at δ 8.5–9.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- HPLC : Assesses purity (≥98% by area under the curve, using C18 columns and acetonitrile/water gradients) .
Q. Example Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 1.2 (cyclopropyl CH2), δ 8.8 (pyridinyl H) | |
| HRMS | m/z 365.1521 ([M+H]+) |
Advanced: How should researchers address contradictions in reported biological activities of pyrazolo[3,4-b]pyridine analogs?
Answer:
Contradictions may arise from assay variability, impurity profiles, or target promiscuity. Mitigation strategies include:
- Comparative potency assays : Test the compound alongside reference standards under identical conditions (e.g., kinase inhibition assays with ATP concentration controls) .
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., dehalogenated or oxidized derivatives) that may skew activity .
- Computational docking : Predict binding modes to clarify off-target effects (e.g., using PyMol or AutoDock with crystallographic data from related targets) .
Case Study : reports anti-inflammatory activity in pyrazolo-pyrimidines, but conflicting results may stem from divergent cell models (e.g., RAW 264.7 vs. THP-1 macrophages).
Basic: What protocols ensure compound stability during storage?
Answer:
- Storage Conditions :
- Stability Monitoring :
Advanced: What in vitro models are optimal for studying its kinase inhibition potential?
Answer:
- Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Mechanistic Studies :
Q. Key Consideration :
- Select cell lines with endogenous expression of suspected targets (e.g., JAK2 or EGFR kinases for oncology applications) .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
Common issues and solutions:
- Incomplete Activation : Ensure carboxamide precursors are activated (e.g., via HATU/DIPEA in DMF) .
- Steric Hindrance : Optimize reaction temperature (e.g., 50°C for 72 hours) to overcome slow kinetics .
- Byproduct Formation : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates .
Advanced: What strategies validate target engagement in cellular environments?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
